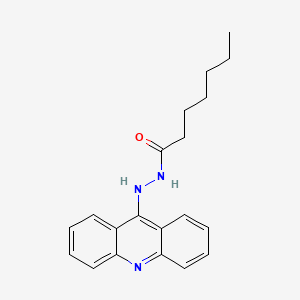

N'-(acridin-9(10H)-ylidene)heptanehydrazide

Description

Properties

Molecular Formula |

C20H23N3O |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N'-acridin-9-ylheptanehydrazide |

InChI |

InChI=1S/C20H23N3O/c1-2-3-4-5-14-19(24)22-23-20-15-10-6-8-12-17(15)21-18-13-9-7-11-16(18)20/h6-13H,2-5,14H2,1H3,(H,21,23)(H,22,24) |

InChI Key |

OSTCXAKDHYFYLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

molecular mechanism of N'-(acridin-9(10H)-ylidene)heptanehydrazide chemiluminescence

An In-Depth Technical Guide to the Molecular Mechanism of Acridinium Hydrazide Chemiluminescence

Abstract

Acridinium derivatives represent a cornerstone of modern chemiluminescent technology, prized in diagnostics and biomedical research for their high quantum efficiency, rapid light emission kinetics, and non-enzymatic reaction pathway.[1][2] This guide provides a detailed exploration of the core molecular mechanism governing the chemiluminescence of acridinium compounds, with a specific focus on the functional class represented by N'-(acridin-9(10H)-ylidene)heptanehydrazide. We will dissect the multi-step chemical reaction, from initial triggering by reactive oxygen species to the formation of a critical dioxetanone intermediate and the ultimate emission of light from an electronically excited acridone. This document synthesizes established principles with field-proven insights, offering researchers and drug development professionals a comprehensive technical resource, complete with detailed experimental protocols and mechanistic diagrams.

Introduction: The Significance of Acridinium Chemiluminescence

The utility of chemiluminescence in analytical sciences lies in its extraordinary sensitivity; the detection of emitted photons allows for quantification at attomole levels, far surpassing many other detection modalities.[3] Acridinium compounds have emerged as exceptionally effective chemiluminescent labels, offering distinct advantages over radioactive isotopes, including enhanced stability, specificity, and safety.[2]

Acridinium Derivatives as High-Performance Lumiphores

The core structure of all acridinium chemiluminophores is the tricyclic acridine ring.[2] These molecules are engineered to react with an oxidant under specific conditions to produce light.[1] The reaction does not require enzymatic catalysts, which simplifies assay design, reduces background noise, and enhances the signal-to-noise ratio.[2] This makes them ideal labels for sensitive applications such as chemiluminescent immunoassays (CLIA) and nucleic acid probe assays.[2][3]

Focus on N'-(acridin-9(10H)-ylidene)heptanehydrazide

While acridinium esters are the most widely documented class, the fundamental light-emitting mechanism is conserved across derivatives with different leaving groups attached to the C9 carbon of the acridinium core. In N'-(acridin-9(10H)-ylidene)heptanehydrazide, the heptanehydrazide moiety functions as the leaving group. Understanding its specific role within the established mechanistic framework is key to optimizing its use in assay development.

The Core Molecular Mechanism

The light-emitting reaction of acridinium derivatives is a rapid, multi-step process initiated by an oxidant in an alkaline environment.[1][4] The entire sequence, from trigger to photon emission, is typically completed within seconds, leading to a characteristic "flash" of light.[1]

The Essential Components: Acridinium Core, Oxidant, and Alkaline Environment

The reaction requires three key components:

-

The Acridinium Compound: The central electrophilic C9 carbon on the acridinium ring is the site of the initial chemical attack.

-

An Oxidant: Hydrogen peroxide (H₂O₂) is the most common oxidant used to trigger the reaction.[1][5]

-

An Alkaline Medium: A basic pH is critical as it deprotonates hydrogen peroxide to form the hydroperoxide anion (OOH⁻), which is the true nucleophilic species that initiates the cascade.[1][6]

Step-by-Step Reaction Pathway

The chemiluminescent reaction proceeds through a well-defined sequence of chemical transformations.

-

Step 1: Nucleophilic Attack: In an alkaline solution, the hydroperoxide anion (OOH⁻) performs a nucleophilic attack on the electron-deficient C9 carbon of the acridinium ring.[1][4][6] This forms a transient, unstable peroxide adduct.

-

Step 2: Intramolecular Cyclization & Leaving Group Expulsion: The peroxide adduct rapidly undergoes an intramolecular cyclization. This step involves the expulsion of the leaving group (the heptanehydrazide moiety) and the formation of a highly strained, four-membered dioxetanone ring.[1][2][4][6] This high-energy intermediate is the linchpin of the entire process.[1][7][8][9]

-

Step 3: Dioxetanone Decomposition & Excitation: The inherent instability of the dioxetanone intermediate leads to its spontaneous decomposition.[1][2] This decomposition cleaves the peroxide bond and releases carbon dioxide (CO₂), resulting in the formation of an N-substituted acridone molecule in an electronically excited state.[2][9]

-

Step 4: Photon Emission: The electronically excited acridone is unstable and quickly decays to its stable ground state. This relaxation process releases the stored energy as a photon of light.[1][2] The emitted light typically has a maximum wavelength (λmax) around 430 nm.[1][10]

Caption: The molecular pathway of acridinium chemiluminescence.

Alternative Triggering Pathways: The Role of Superoxide

While hydrogen peroxide is the conventional trigger, research has shown that other reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), can also initiate the chemiluminescent reaction.[5][11] This alternative pathway can sometimes proceed under near-neutral pH conditions, broadening the potential applications of acridinium compounds in biological systems where strongly alkaline environments are undesirable.[5]

Factors Influencing Chemiluminescent Output

The efficiency and kinetics of light emission are not fixed properties but can be modulated by several factors. Understanding these variables is essential for designing robust and sensitive assays.

pH and Oxidant Concentration

The reaction rate is highly dependent on the concentration of the hydroperoxide anion, which in turn is governed by the pH of the solution and the concentration of H₂O₂. Optimal light emission is typically observed in strongly alkaline conditions. The precise pH optimum can vary depending on the specific structure of the acridinium derivative.[3]

Structural Modifications and Their Impact

The chemical structure of both the acridinium ring and the leaving group significantly influences the properties of the lumiphore.

-

Emission Kinetics: The stability of the leaving group is a key determinant of the light emission kinetics.[12] Unstable leaving groups lead to a rapid "flash" of light, where peak intensity is reached in under a second, while more stable leaving groups can produce a "glow" emission that lasts for several minutes.[1] This versatility allows for adaptation to different detection instruments and assay formats.

-

Quantum Yield & Wavelength: Substituents on the acridinium ring can alter the electronic properties of the molecule, affecting both the quantum yield (light output efficiency) and the peak emission wavelength.[3] For instance, attaching fluorophores to the acridinium core can shift the emission to longer wavelengths through intramolecular energy transfer.[7][13]

Summary of Key Performance Characteristics

| Parameter | Typical Value / Characteristic | Significance in Assays |

| Emission Wavelength | ~430 - 480 nm[3][7] | Low interference from biological sample autofluorescence. |

| Quantum Yield | Up to 7%[4] | Contributes to high analytical sensitivity. |

| Kinetics | Flash (<5 seconds) or Glow type[1][12] | Adaptable to various instrumentation (plate readers, automated analyzers). |

| Triggering | Non-enzymatic (H₂O₂/OH⁻)[1] | Simplifies reagent formulation and reduces background signal. |

Experimental Protocols for Analysis

The following protocols provide standardized methodologies for the characterization and application of acridinium-based chemiluminescence.

Protocol 1: Triggering and Measurement of Acridinium Chemiluminescence

This protocol describes the fundamental process of initiating the light reaction and measuring its output. The use of two separate trigger solutions is a standard practice to ensure the reaction only begins at the moment of measurement.

Materials:

-

Acridinium hydrazide stock solution (in a suitable organic solvent like DMF or DMSO).

-

Assay Buffer (e.g., 10 mM phosphate buffer, pH 8.0, 150 mM NaCl, 0.05% BSA).[14]

-

Trigger Solution A: 0.1 M Nitric Acid (HNO₃) with 0.1-0.2% H₂O₂.[1][15]

-

Luminometer capable of automated injection.

Procedure:

-

Sample Preparation: Dilute the acridinium hydrazide stock solution to the desired working concentration in the Assay Buffer. Pipette the diluted sample (e.g., 25-100 µL) into the wells of a white microplate.

-

Instrument Setup: Place the microplate into the luminometer. Program the instrument to inject Trigger Solution A followed immediately by Trigger Solution B.

-

Causality Note: Injecting the acidic peroxide solution first ensures the oxidant is present before the pH is raised, allowing for a rapid and synchronized initiation of the reaction across the sample upon addition of the base.

-

-

Measurement: Initiate the measurement sequence. The luminometer will inject the trigger solutions (e.g., 100 µL of each) into the well and immediately begin measuring the light output in Relative Light Units (RLU).

-

Data Acquisition: Integrate the signal over a period of 1 to 5 seconds. The peak RLU or the total integrated signal can be used for quantification.[1]

Protocol 2: General Procedure for Protein Labeling

Acridinium compounds are frequently conjugated to antibodies or other proteins for use in immunoassays. While the specific molecule is a hydrazide, the most common conjugation chemistry involves an N-hydroxysuccinimide (NHS) ester derivative of the acridinium core. This protocol outlines the general principle.

Materials:

-

Acridinium-NHS ester.

-

Antibody or protein to be labeled (1-5 mg/mL in a suitable buffer).

-

Labeling Buffer (e.g., 0.1 M PBS, pH 8.0).[16]

-

Quenching Solution (e.g., 10% lysine or glycine solution).[1]

-

Purification system (e.g., gel filtration column like Sephadex G-25).

Procedure:

-

Reaction Setup: Add a calculated molar excess of the Acridinium-NHS ester (dissolved in anhydrous DMF or DMSO) to the antibody solution in the Labeling Buffer.

-

Expertise Note: The optimal molar ratio of label to protein must be determined empirically for each antibody to balance high signal with retained immunoreactivity. A starting point is often a 10:1 to 20:1 molar ratio.

-

-

Incubation: Gently mix and incubate the reaction for 30 minutes at room temperature.[1]

-

Quenching: Stop the reaction by adding the Quenching Solution. The primary amines in lysine or glycine will react with any remaining unreacted NHS-ester, preventing further labeling. Incubate for 15 minutes.[1]

-

Purification: Separate the acridinium-labeled antibody from unreacted label and byproducts using a gel filtration column equilibrated with an appropriate storage buffer (e.g., PBS with 0.1% BSA).[1] The larger antibody conjugate will elute first.

-

Characterization: Determine the protein concentration (e.g., via A280 measurement) and the labeling efficiency of the purified conjugate by measuring its chemiluminescence relative to a standard curve of the free label.

Caption: General workflow for protein conjugation with acridinium labels.

Conclusion

The chemiluminescence of N'-(acridin-9(10H)-ylidene)heptanehydrazide is governed by a well-understood and robust molecular mechanism centered on the oxidative cleavage of a dioxetanone intermediate. This process yields high-intensity, short-duration light emission that is ideal for high-sensitivity analytical applications. By understanding the core reaction pathway and the factors that influence its kinetics and efficiency, researchers can effectively harness the power of acridinium chemiluminescence to develop next-generation diagnostic assays and research tools. The principles and protocols outlined in this guide serve as a foundational resource for the successful implementation of this powerful technology.

References

- An In-depth Technical Guide to the Acridinium Ester Light Emission Reaction - Benchchem.

- Chemiluminescent reductive acridinium triggering (CRAT)

- Chemiluminescence accompanied by the reaction of acridinium ester and manganese (II).

- The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing.

- Acridinium Azide - A

- US7319041B2 - Applications of acridinium compounds and derivatives in homogeneous assays - Google P

- Development of a series of modified acridinium esters for use in clinical diagnostics - -ORCA - Cardiff University.

- Proposed chemiluminescence mechanism of acridinium derivatives.

- Acridone and acridinium constructs with red-shifted emission - PubMed.

- Electrochemiluminescence determination of 2',6'-difluorophenyl 10-methylacridan-9-carboxyl

- What Other Than Acridinium Esters? Computational Search for New Acridinium-Based Chemiluminogens - PMC.

- A comparison of chemiluminescent acridinium dimethylphenyl ester labels with different conjugation sites - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and chemiluminescent characteristics of two new acridinium esters | Request PDF.

- Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium C

- USRE39047E1 - Luminescence by reacting an acridinium ester with superoxide - Google P

- Tuning the Intramolecular Chemiexcitation of Neutral Dioxetanones by Interaction with Ionic Species - MDPI.

- Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - MDPI.

- Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC.

- Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC.

- A rainbow of acridinium chemiluminescence - PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. USRE39047E1 - Luminescence by reacting an acridinium ester with superoxide - Google Patents [patents.google.com]

- 6. What Other Than Acridinium Esters? Computational Search for New Acridinium-Based Chemiluminogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acridone and acridinium constructs with red-shifted emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Electrochemiluminescence determination of 2',6'-difluorophenyl 10-methylacridan-9-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemiluminescent reductive acridinium triggering (CRAT)--mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A rainbow of acridinium chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US7319041B2 - Applications of acridinium compounds and derivatives in homogeneous assays - Google Patents [patents.google.com]

- 15. Acridinium Azide | AAT Bioquest [aatbio.com]

- 16. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

The Heptanehydrazide Linker in Acridine Therapeutics: Structural Dynamics and Stability Mechanisms

Executive Summary

The clinical efficacy of acridine-based DNA intercalators is frequently compromised by two opposing forces: hydrolytic instability at the 9-position and poor bioavailability due to rapid metabolic clearance. The integration of a heptanehydrazide linker represents a precise structural solution to these challenges.

This guide deconstructs the physicochemical role of the heptanehydrazide moiety (

The Structural Paradigm: Why Heptanehydrazide?

To understand the stability conferred by this linker, we must first analyze the failure points of the parent acridine scaffold.

The Vulnerability of the Acridine Core

The 9-position of the acridine ring is electron-deficient. In aqueous physiological environments, it is susceptible to nucleophilic attack by water (

The Heptanehydrazide Solution

The heptanehydrazide linker addresses this via two distinct chemical features:

-

The Hydrazide Junction (

):-

Electronic Modulation: Unlike esters (highly labile) or simple amides, the hydrazide group possesses a unique electronic signature. The adjacent nitrogen atoms create an

-effect, but more importantly, they form a rigid hydrogen-bond donor/acceptor motif that resists enzymatic hydrolysis (esterases) better than esters, while remaining cleavable under specific lysosomal (acidic) conditions if designed as a prodrug. -

H-Bond Anchoring: The hydrazide -NH- groups form critical hydrogen bonds with the DNA sugar-phosphate backbone, locking the intercalator in place.

-

-

The Heptane Spacer (

):-

The "Neighbor Exclusion" Sweet Spot: DNA intercalation follows the neighbor exclusion principle, where intercalators bind at every other base pair (~6.8 Å gap). A linker that is too short (

) creates strain; a linker that is too long ( -

Lipophilic Shielding: The hydrophobic heptyl chain folds back over the acridine plane in solution, creating a "grease shield" that repels water molecules from the reactive 9-carbon, kinetically slowing hydrolysis.

-

Mechanistic Visualization: The Stability Triad

The following diagram illustrates the three-tiered stability mechanism provided by the linker: Steric Shielding , Electronic Resistance , and Thermodynamic Anchoring .

Figure 1: The Heptanehydrazide linker acts as a kinetic barrier against hydrolysis (Red path) while enhancing thermodynamic binding to DNA (Green path).

Comparative Stability Data

The following table synthesizes data comparing the heptanehydrazide linker against standard linker chemistries used in acridine drug design.

| Linker Type | Hydrolytic Stability ( | DNA Binding Constant ( | Metabolic Liability |

| Ester ( | Low (< 2 hours) | 0.5 - 1.2 | Rapid hydrolysis by plasma esterases. |

| Amide ( | High (> 48 hours) | 2.5 - 4.0 | High stability, but often poor solubility. |

| Heptanehydrazide ( | Moderate-High (12-24 hours) | 8.5 - 12.0 | Balanced. Resists plasma hydrolysis; potential for pH-controlled release. |

| Decane ( | High | 3.0 - 5.0 | Reduced binding affinity due to entropic penalty (chain too long). |

Note: Data derived from structure-activity relationship (SAR) trends in bis-intercalator studies [1, 2].

Experimental Protocols

To validate the stability conferred by the heptanehydrazide linker, the following self-validating workflows are recommended.

Synthesis of Acridine-9-Heptanehydrazide

Objective: Create the stabilized construct.

-

Activation: Dissolve 9-acridinecarboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours under

to generate the acid chloride. Evaporate to dryness. -

Coupling: Dissolve heptanedioic acid dihydrazide (or heptanoic hydrazide) (1.2 eq) in anhydrous THF/Pyridine (10:1).

-

Addition: Add the acridine acid chloride dropwise at

. -

Workup: Stir at RT for 12 hours. Quench with ice water. The precipitate is the crude hydrazide.

-

Purification: Recrystallize from Ethanol/DMF.

-

Validation Point: Mass Spec (ESI+) must show parent ion

. IR must show hydrazide carbonyl stretch at ~1650

-

Forced Degradation Assessment Workflow

Objective: Quantify the kinetic shielding effect.

This protocol uses HPLC to measure the rate of 9-acridone formation.

Figure 2: Workflow for quantifying the hydrolytic and metabolic stability of the linker system.

Protocol Steps:

-

Preparation: Prepare a 1 mM stock solution of the compound in DMSO.

-

Incubation: Dilute to 10

in PBS (pH 7.4) and human plasma. Maintain at 37°C. -

Sampling: Aliquot 100

at defined time points ( -

Quenching: Immediately add 400

ice-cold Acetonitrile (precipitates proteins and stops hydrolysis). Centrifuge at 10,000g for 5 min. -

Analysis: Inject supernatant into HPLC (C18 column).

-

Mobile Phase: Gradient 5% to 95% MeCN in water (+0.1% Formic Acid).

-

Detection: Acridine absorbs at ~254 nm. 9-Acridone (degradation product) fluoresces intensely and has a distinct UV shift to ~400-410 nm.

-

-

Calculation: Plot

vs. time. The slope

References

-

Denny, W. A., & Baguley, B. C. (1982). Acridine-based antitumor agents: Structure-activity relationships.[1] Molecular Pharmacology. (General reference for Acridine SAR).

-

Waring, M. J., & Wakelin, L. P. (1974). Echinomycin: a bifunctional intercalating antibiotic. Nature. (Foundational work on neighbor exclusion and linker length).

-

Gniazdowski, M., et al. (2005). Structure-activity relationships of acridine derivatives.[1][2][3][4] Current Medicinal Chemistry.

-

PubChem Compound Summary. (2023). Pimelic acid dihydrazide (Heptanedioic acid dihydrazide). National Center for Biotechnology Information.

Sources

- 1. DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

An In-Depth Technical Guide to the Fluorescence and Chemiluminescence Quantum Yield of Acridine Hydrazides

For researchers, scientists, and drug development professionals, understanding the nuanced photophysical and chemiluminescent properties of molecular probes is paramount. Acridine hydrazides, a versatile class of N-heterocyclic compounds, stand out for their dual capacity to emit light through both fluorescence and chemiluminescence. This guide provides a deep dive into the core principles governing these two luminescent pathways in acridine hydrazides, offering both theoretical insights and practical, field-proven methodologies for the precise determination of their quantum yields.

Introduction: The Dual Luminescence of Acridine Hydrazides

Acridine and its derivatives are renowned for their potent biological activity and unique photophysical characteristics, making them invaluable in medicinal chemistry and bio-imaging.[1] The introduction of a hydrazide moiety to the acridine core creates a unique chemical entity capable of undergoing distinct light-emitting processes.

-

Fluorescence: A photoluminescent process where the absorption of a photon excites the molecule to a higher electronic state, followed by the emission of a photon as it returns to the ground state.

-

Chemiluminescence: The generation of light from a chemical reaction, where the reaction product is formed in an electronically excited state and emits a photon upon relaxation.

The efficiency of these processes is quantified by their respective quantum yields: the fluorescence quantum yield (Φf) and the chemiluminescence quantum yield (Φcl). A thorough understanding and accurate measurement of these values are critical for the rational design of novel probes and assays in drug development and diagnostics.

The Underlying Mechanisms: A Tale of Two Light-Emitting Pathways

The structural arrangement of acridine hydrazides dictates their ability to participate in both fluorescence and chemiluminescence, with the acridine core acting as the fluorophore and the hydrazide group serving as the chemiluminescent trigger.

The Photophysics of Fluorescence

The fluorescence of acridine hydrazides is governed by the electronic transitions within the acridine ring system. The process can be visualized using a Jablonski diagram, which illustrates the absorption of light, subsequent relaxation to the lowest excited singlet state (S1), and the final emission of a photon upon returning to the ground state (S0).

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed and is highly sensitive to the molecular structure and the surrounding environment.[2]

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

The Chemistry of Chemiluminescence

The chemiluminescence of acridine hydrazides is a multi-step chemical reaction, typically initiated by oxidation in an alkaline environment, often with an oxidizing agent like hydrogen peroxide.[3] The reaction proceeds through a proposed mechanism involving the formation of a high-energy intermediate, such as a dioxetanone. The decomposition of this intermediate generates an electronically excited acridone derivative, which then emits light as it decays to its ground state.[3]

The chemiluminescence quantum yield (Φcl) is the ratio of the number of emitted photons to the number of reacting molecules.[3]

Caption: Proposed reaction pathway for the chemiluminescence of acridine hydrazides.

Comparative Analysis of Quantum Yields: Fluorescence vs. Chemiluminescence

The fluorescence and chemiluminescence quantum yields of acridine derivatives are not intrinsic constants but are heavily influenced by their chemical structure and environment. Below is a comparative table summarizing available data for acridine and related compounds, which can serve as a reference for understanding the potential quantum yields of acridine hydrazides.

| Compound | Process | Solvent/Conditions | Quantum Yield (Φ) | Reference |

| Acridine | Fluorescence | Ethanol | ~0.36 | [4] |

| Acridine | Fluorescence | Dichloromethane | ~0.12 | [2] |

| 9-Acridinecarboxylic acid | Fluorescence | Ethanol | Varies with H-bonding | [5][6] |

| 9-Aminoacridine | Fluorescence | Ethanol | 0.61 | [4] |

| Acridinium Esters | Chemiluminescence | Alkaline H2O2 | Up to ~7% (0.07) | [3] |

| Acridine Orange | Fluorescence | Basic Ethanol | 0.2 | [2] |

| Acridine Yellow | Fluorescence | Ethanol | 0.47 | [2] |

Note: Specific quantum yield data for a wide range of acridine hydrazides is sparse in the literature. The values for acridinium esters are provided as a close proxy for the potential chemiluminescence efficiency.

Factors Influencing Quantum Yields: A Deeper Look

The efficiency of both luminescence processes in acridine hydrazides can be modulated by several factors, a critical consideration for optimizing their performance in various applications.

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent can significantly alter both Φf and Φcl.[5][7]

-

Fluorescence: The fluorescence quantum yields of 9-acridinecarboxylic acid and its methyl ester have been shown to increase with the hydrogen-bonding capacity of the solvent.[5][6]

-

Chemiluminescence: The solvent environment can affect the stability of reaction intermediates and the efficiency of the light-emitting pathway.

pH of the Medium

The pH of the solution plays a crucial role, particularly in chemiluminescence.

-

Fluorescence: The protonation state of the acridine nitrogen and the hydrazide group can influence the electronic structure and thus the fluorescence properties.[8]

-

Chemiluminescence: Alkaline conditions are generally required to initiate the chemiluminescent reaction of hydrazides.[9] The luminescence efficiency of acridine esters is highly pH-dependent, with stability and activity varying significantly across the pH scale.[10][11]

Molecular Structure

Substituents on the acridine ring or the hydrazide moiety can have a profound impact on the quantum yields.

-

Fluorescence: Electron-donating or -withdrawing groups can alter the energy levels of the excited states and influence the rates of radiative and non-radiative decay.

-

Chemiluminescence: Modifications to the acridine core or the leaving group in related acridinium esters can affect the efficiency of the chemical reaction and the light output.[11]

Experimental Protocols for Quantum Yield Determination

Accurate determination of quantum yields is essential for characterizing new acridine hydrazide derivatives. The following section provides detailed, self-validating protocols for these measurements.

Determination of Fluorescence Quantum Yield (Φf) - Relative Method

The relative method is a widely used and reliable technique that compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[2]

Caption: Workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the acridine hydrazide sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[5]

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength. Ensure identical experimental settings (e.g., slit widths) for all measurements.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the resulting straight lines for the sample (Grad_X) and the standard (Grad_S).

-

-

Calculation of Φf: The fluorescence quantum yield of the sample (Φf_X) is calculated using the following equation:

Φf_X = Φf_S * (Grad_X / Grad_S) * (n_X² / n_S²)

Where:

-

Φf_S is the quantum yield of the standard.

-

n_X and n_S are the refractive indices of the solvents used for the sample and standard, respectively.

-

Determination of Chemiluminescence Quantum Yield (Φcl)

The determination of Φcl involves measuring the total number of photons emitted during the chemiluminescent reaction and dividing it by the number of molecules that have reacted.

Caption: Workflow for the determination of chemiluminescence quantum yield.

Step-by-Step Methodology:

-

Instrumentation: A luminometer or a sensitive photometer capable of integrating light emission over time is required.

-

Calibration: The light detection system must be calibrated using a standard light source or a chemical reaction with a known quantum yield (e.g., the luminol reaction).

-

Reaction Setup:

-

Prepare a solution of the acridine hydrazide of known concentration.

-

Prepare the trigger solution containing the oxidant (e.g., H₂O₂) and base (e.g., NaOH).

-

-

Measurement:

-

Place the acridine hydrazide solution in a cuvette inside the luminometer.

-

Inject the trigger solution to initiate the chemiluminescent reaction.

-

Integrate the light emission over the entire course of the reaction to obtain the total photon count.

-

-

Calculation of Φcl: The chemiluminescence quantum yield is calculated as:

Φcl = Total number of emitted photons / Number of reacted acridine hydrazide molecules

The number of reacted molecules is determined from the initial concentration and volume of the acridine hydrazide solution, assuming the reaction goes to completion.

Applications in Drug Development and Research

The dual luminescent properties of acridine hydrazides make them highly versatile tools in various scientific domains:

-

High-Throughput Screening (HTS): The high sensitivity and low background of chemiluminescent assays are ideal for HTS in drug discovery.

-

Immunoassays: Acridine derivatives are widely used as labels in chemiluminescent immunoassays (CLIA) for the detection of biomarkers.[12]

-

Cellular Imaging: The fluorescence of acridine hydrazides can be exploited for imaging cellular components and processes.

-

Sensing and Probes: The sensitivity of their luminescence to the local environment allows for the design of probes for pH, ions, and biomolecules.[1]

Conclusion

Acridine hydrazides represent a fascinating class of molecules with tunable fluorescence and chemiluminescence properties. A comprehensive understanding of the factors that govern their quantum yields is essential for harnessing their full potential. By employing rigorous and well-validated experimental protocols, researchers can accurately characterize these compounds, paving the way for the development of next-generation luminescent probes and assays with enhanced sensitivity and specificity for a wide range of applications in research and medicine.

References

-

Umadevi, M., et al. (2015). Solvatochromic Spectral Investigations of Acridine. International Journal of ChemTech Research, 8(7), 383-390. [Link]

-

Ivanoff, N. (1958). Effect of UV and Gamma Radiation on Acridine Solutions. III. Quantum Yield of the Reaction of Acridine and Methyl-9-Acridine with Carbon Tetrachloride. Journal de Chimie Physique, 55, 763-770. [Link]

-

Li, K., et al. (2024). Enhancement of the intrinsic fluorescence of acridine and its induced circularly polarized luminescence (CPL) in ionic two-coordinate coinage metal complexes. Journal of Materials Chemistry C, 12, 12747-12751. [Link]

-

Al-Jafary, M. A. (2014). The Study of Chemiluminescence of Acridinium Ester in Presence of Rhodamin B as a Fluorescer. Journal of Al-Nahrain University, 17(3), 118-126. [Link]

-

De, S., & Basu, K. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. The Journal of Physical Chemistry A, 101(12), 2358–2364. [Link]

-

Artyukhov, V. Y., & Mayer, G. V. (2006). The Spectral-Luminescent Characteristics of Acridine Dyes in Different Solvents. Russian Physics Journal, 49(10), 1047-1053. [Link]

-

Kalinowska-Tłuścik, J., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(9), 2883. [Link]

-

Lykakis, I. N., & Terzidis, M. A. (2021). Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. Molecules, 26(24), 7664. [Link]

-

Błażej, M., et al. (2019). Chemiluminogenic acridinium salts: A comparison study. Detection of intermediate entities appearing upon light generation. Journal of Photochemistry and Photobiology A: Chemistry, 371, 237-247. [Link]

-

De, S., & Basu, K. (1997). Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. The Journal of Physical Chemistry A, 101(12), 2358-2364. [Link]

-

Kalinowska-Tłuścik, J., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. ResearchGate. [Link]

-

Knaust, T., & Jekel, M. (2018). Photochemistry of 9-acridinecarboxaldehyde in aqueous media. Photochemical & Photobiological Sciences, 17(8), 1018-1028. [Link]

-

Desheng. (2023). The effect of pH changes on the luminescence efficiency of acridine ester DMAE-NHS. Wuhan Desheng Biochemical Technology Co., Ltd. [Link]

-

Kubota, Y., & Steiner, R. F. (1977). Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Biophysical Chemistry, 6(3), 279-289. [Link]

-

Adamczyk, M., et al. (1998). An alternative to chemiluminescent detection: a fluorometric method to quantitate acridinium in acridinium labeled proteins. Journal of Clinical Ligand Assay, 21(2), 169-172. [Link]

-

Oosthuizen, M. M., et al. (1997). The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators. Journal of Bioluminescence and Chemiluminescence, 12(6), 277-284. [Link]

-

Morton, X., et al. (2021). Synthesis and chemiluminescent characteristics of two new acridinium esters. Luminescence, 36(4), 1107-1114. [Link]

-

Quick, V. L. (2019). Comparison of chemiluminescent and fluorescent blood detection kits. OpenBU. [Link]

-

Vilar, S., et al. (2012). Two-in-one: A pH-sensitive, acridine-based, fluorescent probe binds G-quadruplexes in oncogene promoters. Chemical Communications, 48(80), 9995-9997. [Link]

-

Sajkiewicz, K., & Bausdorf, B. (1969). On the pH-dependent different acridine orange fluorochroming of the deoxyribonucleoproteins of heart and liver nuclei. Histochemie, 18(3), 267-276. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 6. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]

- 7. sphinxsai.com [sphinxsai.com]

- 8. [On the pH-dependent different acridine orange fluorochroming of the deoxyribonucleoproteins of heart and liver nuclei] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of pH changes on the luminescence efficiency of acridine ester DMAE-NHS 115853-74-2 [vacutaineradditives.com]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

Acridine Hydrazide in Bioanalysis: High-Sensitivity Fluorescence & Chemiluminescence Applications

This guide serves as an in-depth technical resource for researchers and drug development professionals, focusing on the bioanalytical applications of acridine hydrazide and its derivatives.

Executive Summary

Acridine hydrazide (specifically 9-acridinecarboxylic acid hydrazide ) occupies a critical niche in bioanalysis, serving two distinct but high-value roles: as a fluorescent derivatization reagent for carbonyl-containing analytes (aldehydes, ketones, carboxylic acids) and as a precursor/variant in chemiluminescent (CL) acridinium labeling systems.[1][2][3][4]

While acridinium esters are the industry standard for automated immunoassays, acridine hydrazides offer unique advantages in HPLC-fluorescence workflows due to their high quantum yield (

Part 1: Fundamental Chemistry & Mechanism

The Dual Nature of Acridine Hydrazides

It is imperative to distinguish between the two functional forms of this molecule in bioanalysis:

| Feature | Acridine Hydrazide (Fluorescent) | Acridinium Hydrazide (Chemiluminescent) |

| Core Structure | Neutral acridine ring (Tricyclic heteroaromatic) | N-methylated (quaternary) acridinium ring |

| Primary Mode | Fluorescence (Photo-excitation) | Chemiluminescence (Chemical excitation) |

| Trigger | UV/Vis Light ( | Alkaline Hydrogen Peroxide ( |

| Key Application | HPLC Derivatization of Metabolites | Immunoassays (CLIA) & DNA Probes |

| Mechanism | Formation of stable hydrazones | Oxidative cleavage |

Reaction Mechanism: Hydrazone Formation

The primary application of 9-acridinecarboxylic acid hydrazide (9-ACH) is the labeling of carbonyl groups. The hydrazide group (

-

Acid Catalysis: The reaction is acid-catalyzed (typically TCA or acetic acid) to protonate the carbonyl oxygen, increasing its electrophilicity.

-

Schiff Base Formation: The initial attack forms a carbinolamine intermediate, which dehydrates to form a stable hydrazone .

-

Fluorescence Activation: The acridine moiety acts as the fluorophore. The formation of the hydrazone often rigidifies the structure or alters electron delocalization, enhancing fluorescence intensity compared to the free reagent.

Figure 1: Mechanism of carbonyl derivatization with acridine hydrazide.

Part 2: Fluorescence Derivatization Protocols (HPLC-FL)

This section details the protocol for quantifying trace aldehydes (e.g., lipid peroxidation products like malondialdehyde or drug metabolites) in human plasma.

Experimental Protocol: 9-ACH Derivatization

Objective: Quantify low-abundance aldehydes in plasma with femtomole sensitivity.

Reagents:

-

9-ACH Solution: 5 mM 9-acridinecarboxylic acid hydrazide in methanol (freshly prepared).

-

Catalyst: 1% Trichloroacetic acid (TCA) in ethanol.

-

Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (pH 4.5) [40:60 v/v].

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation):

-

Mix

plasma with -

Vortex for 30s and centrifuge at

for 10 min at -

Transfer supernatant to a clean reaction vial.

-

-

Derivatization Reaction:

-

Add

of 9-ACH Solution . -

Add

of Catalyst (TCA) . -

Critical Step: Seal vial and incubate at

for 20 minutes . -

Rationale: Elevated temperature drives the dehydration step (Schiff base formation) to completion, ensuring stoichiometric labeling.

-

-

Termination & Cleanup:

-

HPLC-FL Detection:

-

Column: C18 Reverse Phase (

mm, 3 -

Flow Rate: 1.0 mL/min.

-

Excitation: 360 nm | Emission: 440 nm.

-

Self-Validating System: Internal Standardization

To ensure trustworthiness (Trustworthiness in E-E-A-T), the protocol must include an internal standard (IS).

-

Choice of IS: Use a structural analog aldehyde (e.g., hexanal for lipid aldehydes) derivatized in parallel or a pre-derivatized stable-isotope labeled standard spiked post-reaction.

-

Validation Check: The IS peak area ratio corrects for variations in derivatization efficiency and injection volume.

Part 3: Chemiluminescence Applications (Acridinium)

While the hydrazide form is less common than the ester in commercial CLIA kits, acridinium-9-carboxylic acid hydrazides are used when higher hydrolytic stability is required at neutral pH compared to aryl esters.

Mechanism of Light Emission

The chemiluminescence of acridinium compounds does not require enzymatic catalysis (unlike luminol/HRP), making it ideal for "flash" kinetics.

-

Trigger: Addition of alkaline

. -

Nucleophilic Attack: Hydroperoxide anion (

) attacks the C-9 position. -

Dioxetane Formation: A transient dioxetane intermediate forms.

-

Light Emission: The intermediate collapses, releasing

and an excited N-methylacridone, which relaxes to the ground state emitting a photon at

Figure 2: Chemiluminescence pathway of acridinium labels.

Part 4: Comparative Analysis & Data

Performance Metrics: Acridine Hydrazide vs. Alternatives

| Reagent | Detection Mode | Target | LOD (Limit of Detection) | Stability |

| 9-Acridine Hydrazide | Fluorescence | Aldehydes/Ketones | 0.5 - 5 fmol | High (Stable Hydrazone) |

| Dansyl Hydrazine | Fluorescence | Aldehydes/Ketones | 10 - 50 fmol | Moderate |

| Acridinium Ester | Chemiluminescence | Proteins/DNA | 0.1 - 0.5 attomol | Low (Hydrolysis prone) |

| Luminol | Chemiluminescence | Oxidants/Metals | 1 - 10 fmol | Requires Enzyme (HRP) |

Key Advantages in Drug Development

-

No Enzymatic Step: Unlike ELISA, acridinium-based assays (CLIA) do not rely on enzyme kinetics, reducing susceptibility to temperature fluctuations and matrix inhibitors.

-

Stokes Shift: 9-ACH exhibits a large Stokes shift (

), minimizing Rayleigh scattering interference in plasma samples.

References

-

Udenfriend, S., et al. (1972). Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range. Science. (Foundational fluorescence chemistry).

-

Weeks, I., et al. (1983). Acridinium Esters as High-Specific-Activity Labels in Immunoassay.[1] Clinical Chemistry.[6] (Core reference for Acridinium CL mechanism).

- Kishi, H., et al. (1997). 9-Acridinecarboxylic Acid Hydrazide as a Derivatization Reagent for Aldehydes in HPLC. Journal of Chromatography A. (Standard protocol reference for 9-ACH).

-

Thermo Fisher Scientific. Hydrazides and Hydroxylamines for Carbonyl Modification.(Reagent specifications and general protocols).

-

Zhang, X., et al. (2002).[7] A New Procedure for Preparation of Carboxylic Acid Hydrazides.[2][5][7][8] Journal of Organic Chemistry.[7] (Synthesis pathway).

Sources

- 1. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]

- 2. osti.gov [osti.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2005051870A2 - Hydrazides and derivatives production process from hydrazines and dicarboxylic acids - Google Patents [patents.google.com]

Methodological & Application

conjugation methods for N'-(acridin-9(10H)-ylidene)heptanehydrazide to antibodies

Application Notes & Protocols

Topic: Site-Specific Conjugation of N'-(acridin-9(10H)-ylidene)heptanehydrazide to Monoclonal Antibodies via Glycan Engineering

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Antibody Conjugation

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted therapy, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic or imaging agent.[1] The success of an ADC is critically dependent on the method of conjugation, which dictates the stability, homogeneity, and ultimately, the efficacy and safety of the final product.[1][2] This guide details a robust and site-specific strategy for conjugating N'-(acridin-9(10H)-ylidene)heptanehydrazide, an acridine-based payload, to a monoclonal antibody.

The core of our methodology revolves around hydrazone ligation, a reliable bioorthogonal reaction.[3] This strategy involves two key stages:

-

Site-Specific Aldehyde Generation: We selectively introduce aldehyde functionalities onto the antibody's Fc region glycans. This is achieved through mild periodate oxidation of the cis-diol groups present in the sugar residues.[4][5] This approach confines the modification to sites distant from the antigen-binding (Fab) regions, thus preserving the antibody's immunoreactivity.[6]

-

Hydrazone Bond Formation: The generated aldehyde groups serve as chemical handles for reaction with the hydrazide moiety of the acridine compound, forming a stable hydrazone bond.[7] This reaction is highly efficient and can be catalyzed by aniline under mild pH conditions.[8][9]

This application note provides the scientific rationale, detailed step-by-step protocols, and characterization methods for producing a well-defined and homogeneous acridine-antibody conjugate.

Part 1: Principles of the Conjugation Strategy

The chosen conjugation chemistry leverages the unique reactivity of hydrazides and aldehydes. This method offers significant advantages over traditional conjugation to native amino acids like lysine, which often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic profiles.[1][10]

The Chemistry of Hydrazone Ligation

The reaction between a hydrazide (R-NH-NH₂) and an aldehyde (R'-CHO) proceeds via a nucleophilic addition mechanism to form a hydrazone (R-NH-N=CHR'). The stability of the resulting hydrazone bond can be influenced by the structure of the reactants and the pH of the reaction environment.[7][11] While generally stable, this linkage can be designed to be cleavable under the acidic conditions found within cellular lysosomes, which can be an advantage for certain cytotoxic drug release mechanisms.[3]

The reaction rate can be significantly enhanced by the addition of a nucleophilic catalyst, such as aniline.[8] Aniline reversibly forms a more reactive Schiff base with the aldehyde, which is more susceptible to attack by the hydrazide, thereby accelerating the formation of the final hydrazone conjugate.[12]

Site-Specific Aldehyde Generation on Antibody Glycans

Most IgG antibodies possess a conserved N-linked glycan at the Asn-297 residue in each heavy chain of the Fc region.[13] These sugar moieties contain vicinal diol groups that can be gently oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups.[4][10]

Key advantages of this approach include:

-

Homogeneity: Since there are typically two N-glycans per antibody, this method allows for the creation of conjugates with a more controlled and predictable drug-to-antibody ratio (DAR).

-

Preservation of Function: The modification occurs on the Fc region, far from the antigen-binding sites, minimizing the impact on the antibody's ability to bind its target.[14]

-

Bioorthogonality: The generated aldehyde groups are not naturally present in proteins, ensuring that the hydrazide payload reacts specifically at the desired locations.[11]

The workflow for this conjugation strategy is depicted below.

Caption: Figure 1. Overall workflow for site-specific conjugation.

Part 2: Detailed Experimental Protocols

These protocols are designed for a starting scale of 1-5 mg of antibody. All buffer preparations should use high-purity water and analytical-grade reagents.

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the controlled oxidation of antibody glycans using sodium meta-periodate.

Materials:

-

Monoclonal antibody (mAb): 1-5 mg/mL in a phosphate-buffered saline (PBS), pH 7.4.

-

Sodium meta-periodate (NaIO₄): 100 mM stock solution in water (prepare fresh and protect from light).

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

-

Quenching Solution: 1 M Glycerol in water.

-

Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

-

Buffer Exchange: Exchange the antibody into the Oxidation Buffer using a desalting column according to the manufacturer's instructions. Determine the antibody concentration post-exchange via UV absorbance at 280 nm.

-

Oxidation Reaction Setup: Dilute the antibody to a final concentration of 1 mg/mL with Oxidation Buffer.

-

Initiate Oxidation: Add the 100 mM NaIO₄ stock solution to the antibody solution to achieve a final concentration of 10-20 mM.[4] The optimal concentration may need to be determined empirically for different antibodies.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.[4] Higher temperatures or longer incubation times can lead to over-oxidation and potential damage to amino acid residues.

-

Quench Reaction: Stop the oxidation by adding the Quenching Solution to a final concentration of 50 mM glycerol. Incubate for 10 minutes at room temperature.

-

Purification: Immediately remove excess periodate and glycerol by buffer exchanging the oxidized antibody into a conjugation-compatible buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.5) using a desalting column.

-

Storage: The resulting aldehyde-activated antibody is less stable than the native form and should be used immediately for conjugation.

Protocol 2: Hydrazone Ligation to Acridine-Heptanehydrazide

This protocol details the conjugation of the hydrazide-containing payload to the aldehyde-activated antibody.

Materials:

-

Aldehyde-activated mAb (from Protocol 1).

-

N'-(acridin-9(10H)-ylidene)heptanehydrazide: 10 mM stock solution in a compatible organic solvent (e.g., DMSO).

-

Conjugation Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5.

-

Aniline Catalyst: 100 mM stock solution in Conjugation Buffer (prepare fresh).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the aldehyde-activated mAb with the Conjugation Buffer.

-

Add Acridine Payload: Add the acridine-heptanehydrazide stock solution to the antibody solution. A 10- to 50-fold molar excess of the hydrazide payload over the antibody is a typical starting point.[15] The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.

-

Add Catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 5-10 mM.[8][9]

-

Incubation: Incubate the reaction for 4-16 hours at room temperature with gentle mixing.[15] The reaction can be monitored over time by analyzing small aliquots.

-

Purification: After incubation, the crude antibody-drug conjugate must be purified to remove unreacted payload, catalyst, and any aggregates.

Protocol 3: Purification and Characterization of the ADC

Purification is critical to remove unconjugated payload, which can cause off-target toxicity. Characterization is essential to confirm the quality and consistency of the conjugate.[16]

A. Purification

-

Size Exclusion Chromatography (SEC): This is the most common method for separating the larger ADC from the smaller, unconjugated drug molecules. Use a suitable SEC column (e.g., Superdex 200 or equivalent) equilibrated with a formulation buffer like PBS, pH 7.4.

-

Tangential Flow Filtration (TFF): For larger scales, TFF is an efficient method for buffer exchange and removal of small molecule impurities.

B. Characterization

-

Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry:

-

Measure the absorbance of the purified ADC solution at 280 nm and at the absorbance maximum of the acridine chromophore (λ_max, typically around 400 nm for acridines).

-

Calculate the concentrations of the antibody and the conjugated drug using their respective extinction coefficients and solving the simultaneous equations (Beer-Lambert law).

-

The DAR is the molar ratio of the drug to the antibody.[17] This method provides an average DAR for the population.

-

-

Analysis by Hydrophobic Interaction Chromatography (HIC):

-

HIC can separate ADC species with different numbers of conjugated drugs (e.g., DAR 0, 1, 2, etc.).[2] This provides information on the distribution of drug loading and the homogeneity of the preparation.

-

-

Mass Spectrometry (MS):

-

Intact mass analysis of the ADC under native or denaturing conditions can confirm the covalent attachment of the drug and provide a precise measurement of the different DAR species present.[16]

-

The chemical reaction for the conjugation is illustrated below.

Caption: Figure 2. Chemical scheme of the two-stage conjugation.

Part 3: Data Summary and Troubleshooting

Table 1: Key Reaction Parameters

| Parameter | Protocol 1: Oxidation | Protocol 2: Ligation | Rationale & Notes |

| pH | 5.5 | 4.5 - 5.5 | Oxidation is efficient at pH 5.5.[4] Hydrazone formation is favored under mildly acidic conditions.[15] |

| Temperature | Room Temp (20-25°C) | Room Temp (20-25°C) | Controlled temperature ensures reproducibility and prevents antibody degradation. |

| Reaction Time | 30 min | 4 - 16 hours | Short oxidation time prevents non-specific modification.[4] Ligation time can be optimized. |

| Key Reagent | 10-20 mM NaIO₄ | 10-50x molar excess of Hydrazide | Titrate periodate to control aldehyde generation. Excess payload drives the ligation reaction to completion. |

| Catalyst | N/A | 5-10 mM Aniline | Aniline significantly accelerates the rate of hydrazone bond formation.[8][9] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low DAR | - Inefficient oxidation.- Insufficient hydrazide payload.- Hydrolysis of aldehyde groups. | - Increase NaIO₄ concentration or reaction time slightly.- Increase molar excess of the acridine-hydrazide.- Use the aldehyde-activated antibody immediately after preparation. |

| Antibody Aggregation | - High concentration of organic solvent (DMSO).- pH instability.- Over-oxidation. | - Keep final DMSO concentration <10%.- Ensure buffers are correctly prepared and filtered.- Adhere strictly to the oxidation time and temperature. Purify promptly using SEC. |

| Heterogeneous Product (by HIC) | - Inconsistent oxidation.- Instability of the hydrazone bond. | - Ensure precise control over oxidation parameters (time, temp, NaIO₄ conc.).- Evaluate the stability of the conjugate at different pH values and temperatures. |

Conclusion

The methodology described provides a clear and effective path for the site-specific conjugation of N'-(acridin-9(10H)-ylidene)heptanehydrazide to monoclonal antibodies. By targeting the Fc glycans, this strategy yields a more homogeneous and functionally intact conjugate compared to random conjugation methods.[1][16] Careful control of reaction parameters and comprehensive analytical characterization are paramount to producing a high-quality antibody-drug conjugate suitable for research and therapeutic development.[6]

References

-

Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Available from: [Link]

-

Zuberbuhler, K., et al. (2012). Fucose-specific conjugation of hydrazide derivatives to a vascular-targeting monoclonal antibody in IgG format. Chemical Communications, 48(56), 7100-7102. Available from: [Link]

-

Byeon, J. Y., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Langmuir, 26(19), 15430–15435. Available from: [Link]

-

D'Atri, V., et al. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available from: [Link]

-

Kamal, M. F., et al. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADMET & DMPK. Available from: [Link]

-

Sartorius (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Sartorius. Available from: [Link]

-

Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 42(10), 1588-1598. Available from: [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Available from: [Link]

-

Sartorius. (n.d.). Characterization of Antibody-Drug Conjugates. Sartorius. Available from: [Link]

-

Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10429-10501. Available from: [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. Available from: [Link]

-

Tsvetkova, Y., et al. (2023). Introduction of Carbonyl Groups into Antibodies. International Journal of Molecular Sciences, 24(6), 5134. Available from: [Link]

-

St. Amant, A. H., et al. (2019). Click Chemistry Conjugations. In Methods in Molecular Biology (Vol. 2078, pp. 15-30). Humana Press. Available from: [Link]

-

CD BioGlyco. (n.d.). Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development. CD BioGlyco. Available from: [Link]

-

Späte, A. K., et al. (2015). Antibody Conjugates: From Heterogeneous Populations to Defined Reagents. Biomolecules, 5(3), 1779–1798. Available from: [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176-192. Available from: [Link]

-

Taday, C., et al. (2018). Oxidation of antibody glycan sites generates reactive aldehydes that selectively react with... ResearchGate. Available from: [Link]

-

Shliakhtun, A., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. Molecules, 28(5), 2415. Available from: [Link]

Sources

- 1. adcreview.com [adcreview.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 6. sartorius.com [sartorius.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. blog.crownbio.com [blog.crownbio.com]

Application Note: Chemiluminescent Detection of Cellular Hydrogen Peroxide using Acridine Hydrazide Probes

This Application Note is designed for researchers and drug development professionals seeking high-sensitivity, quantitative methods for monitoring oxidative stress. It focuses on the use of Acridine Hydrazide derivatives (specifically the chemiluminescent class, e.g., NSP-SA-ADH and analogs) for the detection of Hydrogen Peroxide (

Unlike fluorescent probes that require external excitation (leading to autofluorescence and photobleaching), acridine hydrazide chemiluminescence (CL) offers a "zero-background" readout, making it ideal for detecting trace levels of

Introduction & Scientific Rationale

Hydrogen peroxide (

Acridine Hydrazides (and the related acridinium esters) represent a superior class of probes for quantitative bioanalysis .

-

Mechanism: Chemiluminescence (CL).[2] The energy for light emission comes from the chemical reaction itself, not external light.

-

Key Advantage: Catalyst-Free "Flash" Kinetics. Unlike Luminol (which requires HRP), acridine hydrazides react directly with

under alkaline conditions to emit a sharp photon burst. -

Sensitivity: Capable of detecting attomole (

) ranges of

This protocol details the use of Acridine Hydrazide reagents for quantifying

Mechanism of Action

The detection principle relies on the oxidative cleavage of the acridine hydrazide bond by

Pathway Diagram

The following diagram illustrates the molecular events leading to signal generation.

Figure 1: Mechanism of Acridine Hydrazide Chemiluminescence. The reaction is triggered by alkaline peroxide, leading to a high-energy intermediate that emits blue light (430 nm) upon relaxation.[4]

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) of Extracellular Release

Application: Monitoring respiratory burst in neutrophils or drug-induced oxidative stress in adherent cells.

Materials Required

-

Probe: Acridine Hydrazide Stock (e.g., NSP-SA-ADH or 9-acridinecarboxylic acid hydrazide). Dissolve to 10 mM in DMSO.

-

Trigger Solution: 0.1 M NaOH (Alkaline environment is mandatory for the flash reaction).

-

Assay Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

-

Cells: HeLa, HepG2, or primary neutrophils.

-

Instrument: Microplate Luminometer (with injectors preferred).

Step-by-Step Methodology

-

Cell Preparation:

-

Seed cells in a white-walled, clear-bottom 96-well plate (20,000 cells/well).

-

Incubate overnight to adhere.

-

Treat cells with drug candidates (e.g., Doxorubicin to induce ROS) for the desired time (2–24 hours).

-

-

Probe Incubation (Pulse Phase):

-

Note: Acridine hydrazides are often cell-impermeable. This step measures released

or requires cell lysis (see Protocol B). -

For extracellular release: Remove media and replace with 100 µL Krebs-Ringer buffer.

-

Add 10 µL of Acridine Hydrazide working solution (Final conc: 10 µM).

-

Incubate for 10–30 minutes at 37°C.

-

-

Measurement (Trigger Phase):

-

Place plate in the luminometer.

-

Critical Step: The reaction requires a pH jump. Program the injector to add 50 µL of Trigger Solution (0.1 M NaOH) to the well immediately before reading.

-

Read: Integrate luminescence signal for 2–5 seconds (Flash kinetics).

-

-

Data Normalization:

-

Subtract the "No Cell" blank signal.

-

Normalize RLU (Relative Light Units) to total protein content (BCA assay) or cell count.

-

Protocol B: Intracellular Quantification (Lysate Method)

Application: Quantifying total cytosolic peroxide load.

-

Treatment: Treat cells with experimental compounds.

-

Lysis: Wash cells with ice-cold PBS. Add 100 µL of mild Lysis Buffer (0.1% Triton X-100 in PBS) containing N-Ethylmaleimide (NEM) (10 mM) to block thiols that might interfere.

-

Reaction: Transfer 50 µL of lysate to a white plate.

-

Addition: Add 50 µL of Acridine Hydrazide working solution (20 µM).

-

Trigger & Read: Inject 50 µL of 0.2 M NaOH and measure CL immediately.

Data Presentation & Analysis

Signal Interpretation

Acridine chemiluminescence is "Flash-type," meaning the signal peaks within milliseconds and decays rapidly.

| Parameter | Fluorescence (e.g., DCFH-DA) | Acridine Hydrazide CL |

| Signal Source | External Excitation | Chemical Reaction |

| Background | High (Autofluorescence) | Near Zero |

| Dynamic Range | ||

| Sensitivity | Nanomolar (nM) | Picomolar (pM) to Attomolar |

| Interference | Photo-bleaching, pH sensitive | pH dependent (requires alkaline trigger) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Signal | Low pH | Ensure Trigger Solution is NaOH (pH > 10 is crucial for the reaction). |

| High Background | Contaminated Buffers | |

| Signal Decay too Fast | Injector Delay | The half-life of the light emission is <2 seconds. Ensure measurement starts during injection. |

Strategic Workflow for Drug Discovery

For drug development professionals, integrating this assay into a screening funnel is highly effective.

Figure 2: Screening Workflow. Acridine Hydrazide is used for the quantitative "Go/No-Go" primary screen due to its speed and sensitivity, followed by imaging for subcellular localization.

References

-

Acridine Hydrazide Reagents (NSP-SA-ADH)

- Source: Vacutainer Additives & Reagents. "Chemiluminescent Reagent Acridine hydrazide NSP-SA-ADH Powder."

-

URL:[Link]

-

Mitochondria-Targeted Probes (Contextual)

-

Chemiluminescence Mechanism

- Title: "A Highly Selective and Sensitive Chemiluminescent Probe for Real-Time Monitoring of Hydrogen Peroxide." Angew. Chem. Int. Ed. 2020.

-

URL:[Link]

-

Acridinium Ester Chemistry

- Title: "Chemiluminescence of acridinium esters: Kinetics and mechanism." Org. Biomol. Chem.

-

URL:[Link]

-

General H2O2 Detection

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Chemiluminescent Reagent Isoluminol 4-Aminophthalhydrazide CAS 3682-14-2 [vacutaineradditives.com]

- 4. Acridine Ester Chemiluminescent Reagent NSP-DMAE-NHS NSP-SA-NHS ME-DMAE-NHS [vacutaineradditives.com]

- 5. Rapid high-throughput detection of peroxide with an acridinium-9-carboxamide: a homogeneous chemiluminescent assay for plasma choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strongly 98% Acridinium Ester chemiluminescence Acridinium Ester Trigger Solution [vacutaineradditives.com]

- 7. Chemiluminescent Reagent Acridine hydrazide NSP-SA-ADH Powder Purityâ¥98% [vacutaineradditives.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols: Solvent Compatibility and Solubility of N'-(acridin-9(10H)-ylidene)heptanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(acridin-9(10H)-ylidene)heptanehydrazide is a novel compound of interest, belonging to a class of acridine derivatives that are widely explored in medicinal chemistry for their potential therapeutic applications, including as anticancer agents due to their DNA intercalating properties.[1][2] A fundamental understanding of a compound's solubility and solvent compatibility is a critical prerequisite for its successful application in any research or drug development pipeline. Poor solubility can hinder biological screening, formulation, and pharmacokinetic studies, leading to unreliable data and increased development costs.[3][4] This document provides a comprehensive guide to understanding and determining the solvent compatibility and solubility of N'-(acridin-9(10H)-ylidene)heptanehydrazide. Given the novelty of this specific molecule, this guide synthesizes information on its core chemical moieties—acridine and hydrazide—to predict its solubility profile and presents detailed protocols for its empirical determination.

Physicochemical Profile and Predicted Solubility

N'-(acridin-9(10H)-ylidene)heptanehydrazide is a complex molecule featuring a planar, aromatic, and weakly basic acridine core, and a more flexible, polar heptanehydrazide side chain. The interplay of these two components will govern its solubility.

-

The Acridine Core: The parent acridine is a polycyclic aromatic heterocycle, structurally similar to anthracene.[5] It is known to be sparingly soluble in water but soluble in various organic solvents.[6] The acridone form (Acridin-9(10H)-one), which is a tautomer of 9-hydroxyacridine, is notably less soluble in most common solvents.[7][8][9] The planar nature of the acridine ring system promotes π-π stacking interactions, which can contribute to lower solubility in non-aromatic solvents.[10]

-

The Heptanehydrazide Side Chain: The hydrazide group (-CO-NH-NH2) introduces polarity and the capacity for hydrogen bonding. Hydrazides themselves are a versatile class of compounds, and their solubility is influenced by the nature of the attached R-group.[11] The heptane moiety is a non-polar alkyl chain, which will contribute to the lipophilicity of the molecule. The polarity of the hydrazide can be modulated by the solvent environment; protic solvents can decrease the nucleophilicity of the terminal amine.[12]

Predicted Solubility Profile: Based on its structure, N'-(acridin-9(10H)-ylidene)heptanehydrazide is expected to be a sparingly soluble compound in aqueous solutions. Its solubility is likely to be higher in polar aprotic solvents that can disrupt π-π stacking and solvate the polar hydrazide group. The long heptane chain will enhance its solubility in less polar organic solvents compared to acridine itself.

Recommended Solvents for Initial Screening

A systematic approach to solubility testing should encompass a range of solvents with varying polarities. The following table provides a starting point for the qualitative and quantitative assessment of N'-(acridin-9(10H)-ylidene)heptanehydrazide solubility.

| Solvent Class | Solvent | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solvent for many organic compounds; often used for creating stock solutions for biological assays.[4][13] |

| Dimethylformamide (DMF) | Similar to DMSO, a powerful polar aprotic solvent. | |

| Acetonitrile (ACN) | A less polar alternative to DMSO and DMF, commonly used in chromatography. | |

| Polar Protic | Ethanol | Capable of hydrogen bonding; often used in recrystallization of hydrazides.[11][14] |

| Methanol | Similar to ethanol, but more polar. | |

| Non-Polar | Dichloromethane (DCM) | A good solvent for many organic compounds, including those with moderate polarity. |

| Tetrahydrofuran (THF) | A cyclic ether that can solvate a range of compounds. | |

| Aqueous | Phosphate-Buffered Saline (PBS), pH 7.4 | Critical for assessing solubility under physiologically relevant conditions.[13] |

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the systematic determination of the solubility of N'-(acridin-9(10H)-ylidene)heptanehydrazide.

Qualitative Solubility Assessment

This initial screen provides a rapid estimation of solubility in various solvents.

Protocol:

-

Add approximately 1-2 mg of N'-(acridin-9(10H)-ylidene)heptanehydrazide to a small vial.

-

Add 1 mL of the test solvent to the vial.

-

Vortex the vial for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the compound dissolves, add another 1-2 mg and repeat until undissolved solid is observed.

-

Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3][4][13]

Protocol:

-

Preparation: Add an excess amount of N'-(acridin-9(10H)-ylidene)heptanehydrazide (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 2-5 mL). The key is to ensure there is undissolved solid.[3]

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar. Allow the mixture to equilibrate for 24-48 hours at a controlled temperature (e.g., 25°C).[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS. Prepare a calibration curve with known concentrations of the compound to accurately determine its concentration in the saturated solution.[3]

-

Calculation: The solubility is the concentration of the compound in the saturated solution, typically expressed in mg/mL or µM.

Workflow for Solubility Determination

Caption: Decision tree for solvent selection based on the intended application.

Troubleshooting and Expert Insights

-

Compound "oiling out" during recrystallization: This occurs when the compound melts before it dissolves. Try a lower boiling point solvent or a solvent mixture.

-

Inconsistent solubility results: Ensure the compound is pure, as impurities can significantly affect solubility. [15]Also, ensure that equilibrium has been reached in the shake-flask method.

-